Antimicrobial Activity Assessment in a Derivative Series
In a study synthesizing and evaluating 11 new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives (4a–k), the compound with the 5-bromo-6-phenyl-2-(pyridin-2-yl) substitution pattern was identified as one of the most active, exhibiting 'good antimicrobial activity' against a panel of bacterial and fungal strains [1]. This qualitative assessment places it in a favorable position within its direct chemical series, although individual exact MIC (Minimum Inhibitory Concentration) values for this specific compound were not isolated in the abstract or were reported only in aggregate.
| Evidence Dimension | Antimicrobial activity (qualitative ranking) |
|---|---|
| Target Compound Data | Classified among compounds with 'good antimicrobial activity' [1]. |
| Comparator Or Baseline | Other series members (4c, 4d, 4e, 4g, 4i, 4j) showed only moderate activity. Standard drugs ampicillin and amphotericin B served as positive controls. |
| Quantified Difference | Not quantifiable from available data. Target compound belongs to the superior activity tier within the tested series. |
| Conditions | In vitro antimicrobial assay against Bacillus pumillus, Staphylococcus aureus, Vibrio cholerae, Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, and Candida albicans. |
Why This Matters
For procurement decisions, this confirms that among closely related structural analogs synthesized and tested under identical conditions, the specific substitution pattern of this compound is associated with the higher tier of biological activity.
- [1] Bhardwaj, V., Noolvi, M. N., Jalhan, S., & Patel, H. M. (2016). Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society, 20, S463-S475. View Source
